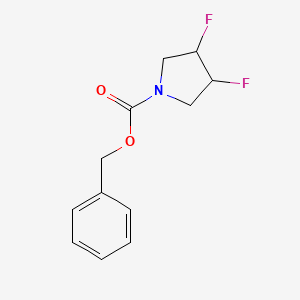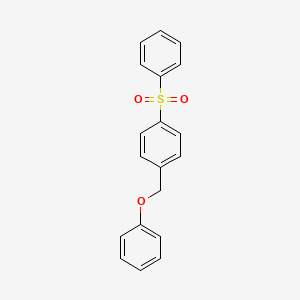
1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a phenoxymethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene typically involves the sulfonylation of a benzene derivative followed by the introduction of a phenoxymethyl group. One common method includes the reaction of benzenesulfonyl chloride with a benzene derivative under basic conditions to form the sulfonylated product. This is followed by a nucleophilic substitution reaction where the phenoxymethyl group is introduced.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学研究应用
1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. The phenoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
相似化合物的比较
Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonyl compounds.
Phenoxymethyl Benzene: A related compound with similar structural features but lacking the sulfonyl group.
Uniqueness: 1-(Benzenesulfonyl)-4-(phenoxymethyl)benzene is unique due to the presence of both the benzenesulfonyl and phenoxymethyl groups, which confer distinct chemical and physical properties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
属性
分子式 |
C19H16O3S |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C19H16O3S/c20-23(21,18-9-5-2-6-10-18)19-13-11-16(12-14-19)15-22-17-7-3-1-4-8-17/h1-14H,15H2 |
InChI 键 |
XCPPWXJUJWOFOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


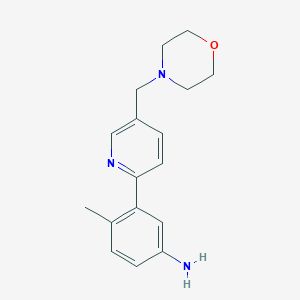
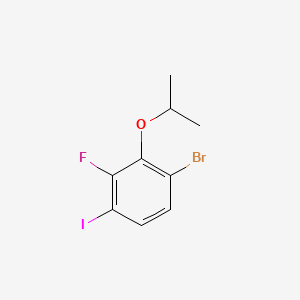
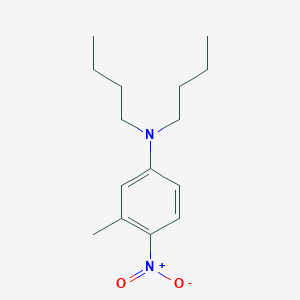

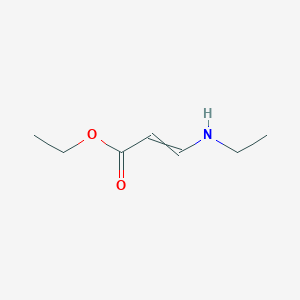
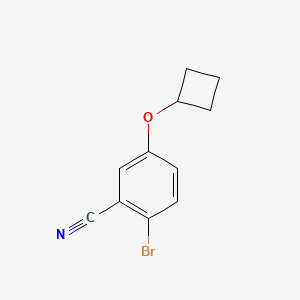
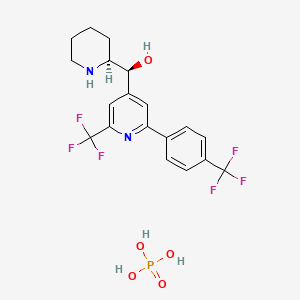
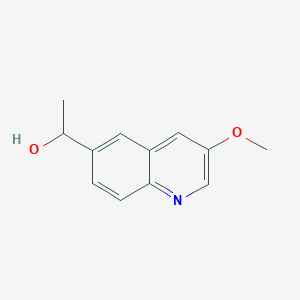
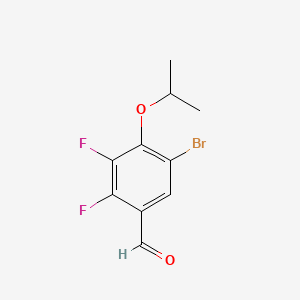
![4-[5-(furan-2-yl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13891013.png)
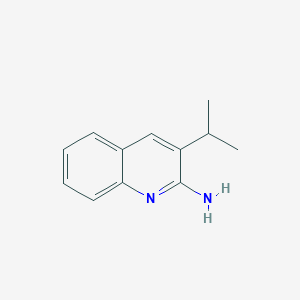
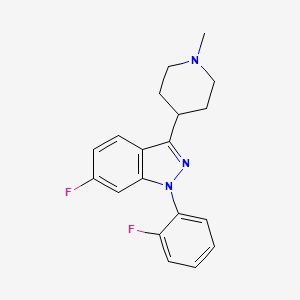
![2-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyPhenol](/img/structure/B13891033.png)
